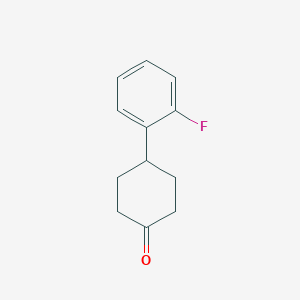
4-(2-Fluorophenyl)cyclohexanone
描述
4-(2-Fluorophenyl)cyclohexanone is an organic compound with the molecular formula C12H13FO It is a derivative of cyclohexanone, where a fluorophenyl group is attached to the fourth carbon of the cyclohexanone ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Fluorophenyl)cyclohexanone typically involves the reaction of cyclohexanone with 2-fluorobenzene under specific conditions. One common method is the Friedel-Crafts acylation, where cyclohexanone is reacted with 2-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反应分析
Types of Reactions: 4-(2-Fluorophenyl)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxime using oxidizing agents such as hydrogen peroxide in the presence of a catalyst.
Reduction: Reduction of this compound can yield 4-(2-fluorophenyl)cyclohexanol using reducing agents like sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, catalysts like sodium tungstate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or acidic conditions depending on the nucleophile.
Major Products Formed:
Oxidation: this compound oxime.
Reduction: 4-(2-fluorophenyl)cyclohexanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-(2-Fluorophenyl)cyclohexanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including its role as a precursor in the synthesis of bioactive compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the design of drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of fine chemicals and as a starting material for the synthesis of various industrial products.
作用机制
The mechanism of action of 4-(2-Fluorophenyl)cyclohexanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The fluorophenyl group can enhance the compound’s binding affinity to certain molecular targets, making it a useful scaffold in drug design .
相似化合物的比较
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, where the chlorine group is replaced by fluorine.
Cyclohexanone: The parent compound, which lacks the fluorophenyl group and has different chemical properties and reactivity.
Uniqueness: 4-(2-Fluorophenyl)cyclohexanone is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s stability, reactivity, and potential biological activity compared to its non-fluorinated counterparts.
属性
IUPAC Name |
4-(2-fluorophenyl)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO/c13-12-4-2-1-3-11(12)9-5-7-10(14)8-6-9/h1-4,9H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDKBYDIWDLQZFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20611218 | |
| Record name | 4-(2-Fluorophenyl)cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20611218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
218776-92-2 | |
| Record name | 4-(2-Fluorophenyl)cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20611218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
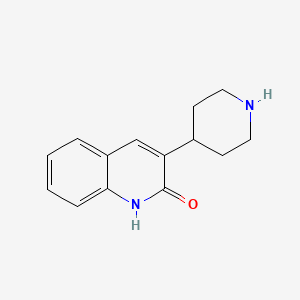
![2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1603451.png)

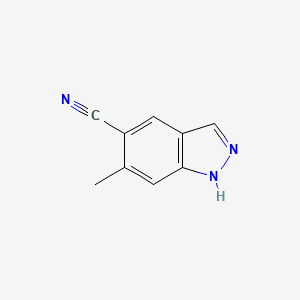
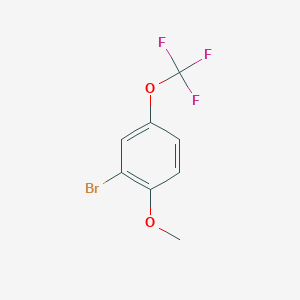
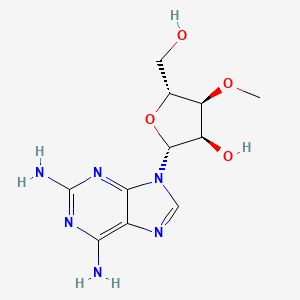

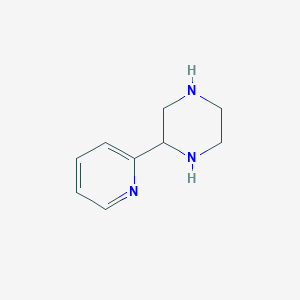

![1-(7-bromo-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone](/img/structure/B1603467.png)
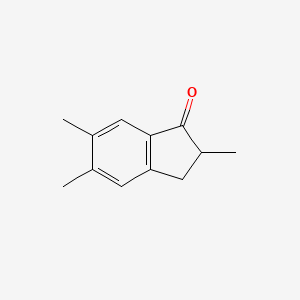
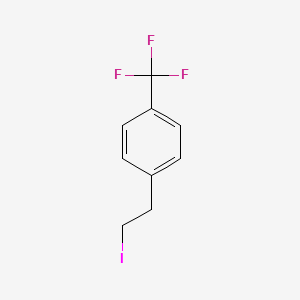
![6-Methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1603470.png)

